molecular formula C16H23N3O3 B12131189 4-((3,5-Dimethylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

4-((3,5-Dimethylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Cat. No.: B12131189
M. Wt: 305.37 g/mol
InChI Key: MHHQABMPWPCNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,5-Dimethylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a complex organic compound that features a piperazine ring, a phenyl group with dimethyl substitutions, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dimethylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-((3,5-Dimethylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-((3,5-Dimethylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and phenyl-substituted butanoic acids. Examples include:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used to treat chronic angina.

    Aripiprazole: An antipsychotic medication.

Uniqueness

What sets 4-((3,5-Dimethylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid apart is its unique combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds .

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

4-(3,5-dimethylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid

InChI

InChI=1S/C16H23N3O3/c1-11-7-12(2)9-13(8-11)18-15(20)10-14(16(21)22)19-5-3-17-4-6-19/h7-9,14,17H,3-6,10H2,1-2H3,(H,18,20)(H,21,22)

InChI Key

MHHQABMPWPCNJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)N2CCNCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.